4'-Hydroxyflavone

Vue d'ensemble

Description

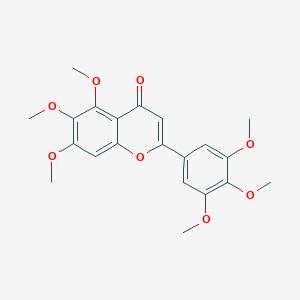

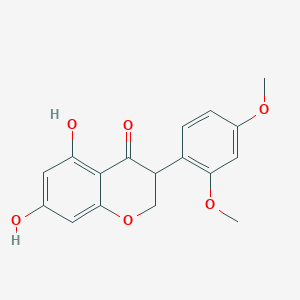

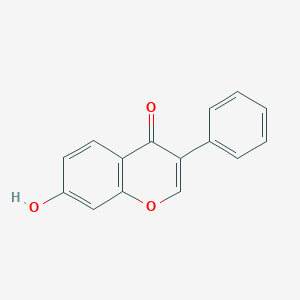

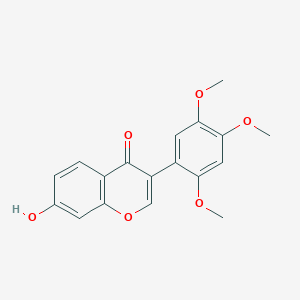

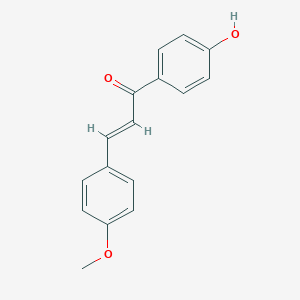

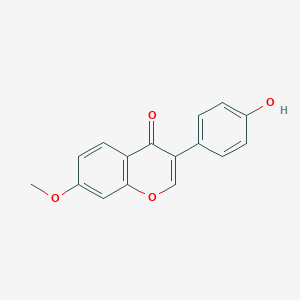

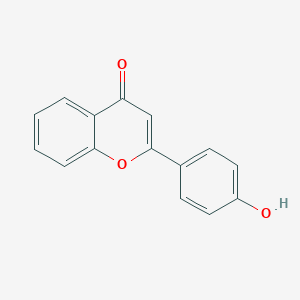

4’-Hydroxyflavone belongs to the class of organic compounds known as flavanones. These compounds contain a flavan-3-one moiety, characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 .

Synthesis Analysis

Flavones are synthesized from 2-hydroxyacetophenones using a modified Baker–Venkataraman reaction. The reaction involves treating 2-hydroxy, 2,4-dihydroxy, 2,5-dihydroxy, and 2,6-dihydroxy acetophenones with 4-substituted benzoyl chloride in the presence of wet potassium carbonate (1% w/w water) in acetone .Molecular Structure Analysis

The structure of 4’-Hydroxyflavone is characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 . The antioxidant activity of flavones could be related to the presence of a hydroxy group located on the B ring, especially in position C4′ .Chemical Reactions Analysis

4’-Hydroxyflavone impairs the fatty acid synthase promoter activity and reduces the activation of SREBPs and their target gene expression in human hepatoma Huh-7 cells. Moreover, it suppresses de novo fatty acid and cholesterol synthesis .Physical And Chemical Properties Analysis

4’-Hydroxyflavone has a molecular weight of 240.254 Da and a chemical formula of C15H12O3 . It has a density of 1.3±0.1 g/cm3, a boiling point of 425.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Applications De Recherche Scientifique

Cancer Research

4’-Hydroxyflavone: has been studied for its potential in cancer therapy. It’s known to bind to the orphan nuclear receptor NR4A1, which plays a role in cancer cell proliferation and tumor growth . By modulating this receptor, 4’-Hydroxyflavone could be used to target specific sub-populations of cancer patients who overexpress NR4A1. Additionally, its structure has been utilized in the design of DNA-binding agents, aiming to develop new anticancer therapeutics .

Neuroprotective Applications

In the field of neuroscience, 4’-Hydroxyflavone exhibits neuroprotective properties. It’s involved in mechanisms that inhibit cholinesterases, which are implicated in cognitive and neuroprotective functions . This makes it a candidate for therapeutic interventions in aging-associated neurological disorders, potentially aiding in the prevention or treatment of conditions like Alzheimer’s disease.

Anti-inflammatory Applications

The anti-inflammatory properties of 4’-Hydroxyflavone are significant, with studies showing its ability to inhibit the production of pro-inflammatory cytokines . This suggests its use in the treatment of inflammatory diseases and as a supportive agent in conditions where inflammation plays a key role.

Antioxidant Properties

4’-Hydroxyflavone: is recognized for its antioxidant effects. It’s capable of scavenging free radicals, thereby protecting cells from oxidative stress . This property is beneficial in preventing oxidative damage-related diseases and could be harnessed in the development of antioxidant therapies.

Pharmaceutical Development

In pharmaceuticals, 4’-Hydroxyflavone is being explored for its diverse biological activities. It has shown promise in enhancing drug formulations, improving bioavailability, and reducing side effects . Its role in drug development is expanding as researchers continue to discover its multifaceted benefits.

Cosmetic Industry Applications

Lastly, 4’-Hydroxyflavone has applications in the cosmetic industry. Its tyrosinase inhibitory activity makes it a potential ingredient for skin-whitening products and treatments for hyperpigmentation . Its antioxidant and anti-inflammatory properties also contribute to its use in skincare formulations.

Mécanisme D'action

Target of Action

4’-Hydroxyflavone primarily targets the Sex hormone-binding globulin (SHBG) SHBG is a protein that binds to sex hormones, including testosterone and estradiol

Mode of Action

It’s known that flavonoids, the class of compounds to which 4’-hydroxyflavone belongs, can interact with their targets in various ways, such as direct binding or modulation of signal transduction pathways .

Biochemical Pathways

Flavonoids like 4’-Hydroxyflavone have been shown to influence several biochemical pathways. For instance, they can inhibit the enzyme α-glucosidase, which is involved in carbohydrate metabolism . The presence of hydroxyl groups at specific positions on the flavonoid structure enhances this inhibitory effect .

Pharmacokinetics

Flavonoids in general are known to have poor bioavailability due to factors like low absorption and rapid metabolism .

Result of Action

4’-Hydroxyflavone has been shown to suppress de novo fatty acid and cholesterol synthesis . This could potentially have implications for conditions like hepatic steatosis and dyslipidemia .

Action Environment

Environmental factors can influence the action of 4’-Hydroxyflavone. For example, the pH and presence of certain ions can affect the stability and efficacy of flavonoids . Additionally, the presence of other compounds, such as those found in the diet or gut microbiota, can influence the absorption and metabolism of flavonoids, thereby affecting their bioavailability and action .

Safety and Hazards

Orientations Futures

Flavonoids, including 4’-Hydroxyflavone, have been widely used for their antioxidant, analgesic, and anti-inflammatory effects along with safe preclinical and clinical profiles. The development of formulations containing flavonoids, along with the understanding of their structure-activity relationship, can be harnessed to identify novel flavonoid-based therapies to treat pathological pain and inflammation .

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGLJXBLXNNCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70877680 | |

| Record name | 2H-1-BENZOPYRAN-2-ONE, 2-(4-HYDROXYPHENYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxyflavone | |

CAS RN |

4143-63-9 | |

| Record name | 4′-Hydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-BENZOPYRAN-2-ONE, 2-(4-HYDROXYPHENYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-HYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I6VZR0K67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4'-Hydroxyflavone?

A1: 4'-Hydroxyflavone has a molecular formula of C15H10O3 and a molecular weight of 238.24 g/mol.

Q2: What spectroscopic techniques are useful for characterizing 4'-Hydroxyflavone?

A2: Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy are commonly used for structural characterization. These techniques provide information on functional groups, proton and carbon environments, and can aid in distinguishing between isomers. []

Q3: How does 4'-Hydroxyflavone interact with protein targets?

A3: Studies have shown that 4'-Hydroxyflavone exhibits binding affinity to human serum albumin (HSA), particularly within the hydrophobic pockets of subdomain IIA (site I). [] This interaction is primarily driven by electrostatic forces and ionic interactions. It also interacts with and inhibits the enzyme Casein Kinase 2 (CK2). [, ]

Q4: Does the position of the hydroxyl group affect the biological activity of hydroxyflavones?

A4: Yes, the position of the hydroxyl group significantly influences the biological activity of hydroxyflavones. For example, 2'-Hydroxyflavone demonstrates more potent antiplatelet effects than 3'- and 4'-Hydroxyflavone. [] This difference in activity is attributed to variations in their interactions with biological targets and subsequent downstream effects. [, , , ]

Q5: What are the metabolic pathways of 4'-Hydroxyflavone in biological systems?

A5: Studies using guinea pig models have shown that flavone, a precursor to 4'-Hydroxyflavone, is metabolized to 4'-Hydroxyflavone and excreted in the urine. [] Microbial metabolism studies have further revealed the formation of 3',4'-dihydroxyflavone from both flavone and 4'-hydroxyflavone. [, ]

Q6: Does 4'-Hydroxyflavone exhibit anti-cancer properties?

A7: While 4'-Hydroxyflavone itself has not been extensively studied for its anti-cancer properties, research on related compounds like 3,4-dihydroxychalcone and 3,4,4'-trihydroxychalcone, which can be derived from 4'-Hydroxyflavone, has shown potent cytotoxicity against various human tumor cell lines in vitro. []

Q7: What is the role of 4'-Hydroxyflavone in modulating macrophage activity?

A8: In vitro studies have shown that 4'-Hydroxyflavone and its derivatives can modulate the luminol-dependent chemiluminescence of murine macrophages, a process indicative of reactive oxygen species production. [] This suggests a potential role in regulating inflammatory responses.

Q8: How can 4'-Hydroxyflavone be used to combat fungicide resistance?

A9: Research has identified a 4'-Hydroxyflavone derivative, 2-(4-ethoxy-phenyl)-chromen-4-one, as a potent inhibitor of energy-dependent fungicide efflux transporters in Pyrenophora tritici-repentis, the causal agent of wheat tan spot. [] This finding offers a potential strategy to overcome fungicide resistance by blocking the efflux pumps that expel fungicides from fungal cells.

Q9: How is computational chemistry employed in studying 4'-Hydroxyflavone?

A10: Computational methods like molecular docking are used to predict the binding modes and affinities of 4'-Hydroxyflavone and its derivatives with biological targets like enzymes and proteins. [] These insights are crucial for understanding structure-activity relationships and guiding the design of novel drug candidates.

Q10: Can QSAR models predict the activity of 4'-Hydroxyflavone derivatives?

A11: Yes, QSAR models can be developed using experimental data and computational descriptors to establish correlations between the structure of 4'-Hydroxyflavone derivatives and their biological activities. [] These models help prioritize the synthesis and evaluation of novel compounds with improved potency and selectivity.

Q11: What is the significance of summation solute hydrogen bonding acidity (A) in drug development based on 4'-Hydroxyflavone?

A12: The Abraham summation solute hydrogen bonding acidity (A) is a crucial descriptor in QSAR models and the general solvation equation. [] It quantifies a molecule's tendency to act as a hydrogen bond donor and is valuable for predicting drug absorption and uptake. Understanding the A values of 4'-Hydroxyflavone and its derivatives can guide the design of compounds with desired pharmacokinetic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.